molecular formula C10H21NO B1670024 Decanamide CAS No. 2319-29-1

Decanamide

Cat. No.: B1670024
CAS No.: 2319-29-1
M. Wt: 171.28 g/mol
InChI Key: TUTWLYPCGCUWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decanamide, also known as decanoic acid amide or decylamide, is an organic compound with the molecular formula C₁₀H₂₁NO. It is a fatty acid amide derived from decanoic acid. This compound is a white crystalline solid that is soluble in organic solvents and has a variety of applications in different fields.

Mechanism of Action

Target of Action

Decanamide, specifically N-isobutyl this compound, is a type of alkamide . Alkamides are bioactive compounds that interact with various targets in plants . One of the primary targets of this compound is the cytokinin receptors in plants . Cytokinins are plant hormones that regulate various aspects of growth and development .

Mode of Action

This compound interacts with its targets, the cytokinin receptors, to regulate plant development . It has been found to be highly active in regulating primary root growth and lateral root formation . The proliferative-promoting activity of this compound treatment is evidenced by the formation of callus-like structures in primary roots .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the jasmonic acid (JA) biosynthesis and signaling pathways . JA is a plant hormone that plays a crucial role in plant growth, development, and defense responses . The activation of these pathways results in an overrepresentation of defense-responsive transcriptional networks .

Pharmacokinetics

The pharmacokinetics of this compound, like other alkamides, have been studied . Alkamides have been reported to have several biological activities and pharmacological effects, and many studies have reported on their mechanisms of action, structure-activity relationship, pharmacokinetics, and toxicity . .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It leads to increased expression of genes encoding enzymes for JA biosynthesis, which occurs in parallel with JA, nitric oxide (NO), and H2O2 accumulation . This results in enhanced defense responses in plants . At the cellular level, this compound promotes cell proliferation, as evidenced by the formation of callus-like structures in primary roots .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the sensitivity of plants to this compound can vary depending on their genetic makeup . Mutants with altered NO biosynthesis and signaling pathways show different responses to this compound treatment . .

Safety and Hazards

Decanamide may cause skin irritation and may be harmful if swallowed. It may also cause respiratory irritation . Precautionary measures include avoiding release to the environment, washing thoroughly after handling, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for Decanamide were not found in the available resources, research into the properties and potential applications of this compound and similar compounds is ongoing. For instance, a study reported that alkamides, which include this compound, could modulate some defense responses in plants .

Biochemical Analysis

Biochemical Properties

Decanamide interacts with various enzymes, proteins, and other biomolecules. It is known to activate the biosynthesis and signaling pathways of jasmonic acid (JA), a plant hormone that regulates plant growth and stress responses . This interaction suggests that this compound may play a role in biochemical reactions involving JA and its associated enzymes and proteins.

Cellular Effects

This compound has been found to influence cell function significantly. It activates defense-responsive transcriptional networks in Arabidopsis thaliana, a model organism in plant biology . This activation leads to an increase in the expression of genes encoding enzymes for JA biosynthesis, occurring in parallel with JA, nitric oxide (NO), and H2O2 accumulation . These changes suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. Its activation of JA biosynthesis and signaling pathways suggests that it may bind to enzymes involved in these pathways, leading to their activation . Additionally, the observed changes in gene expression indicate that this compound may influence the activity of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

Given its role in activating JA biosynthesis and signaling pathways, it is plausible that its effects may change over time as these pathways are activated and the resulting biochemical reactions take place .

Metabolic Pathways

This compound is involved in the JA biosynthesis and signaling pathways These pathways involve various enzymes and cofactors, and this compound’s activation of these pathways suggests that it may interact with these molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

Decanamide can be synthesized through several methods. One common method involves the reaction of decanoic acid with ammonia or an amine. The reaction typically requires a catalyst and elevated temperatures to proceed efficiently. For example, the reaction of decanoic acid with ammonia in the presence of a catalyst such as zinc oxide at temperatures around 200°C can yield this compound .

Another method involves the reaction of decanoic acid chloride with an amine. This reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The reaction produces this compound and hydrochloric acid as a byproduct .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of decanoic acid nitrile. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The hydrogenation reaction converts the nitrile group to an amide group, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions

Decanamide can undergo various chemical reactions, including:

    Hydrolysis: this compound can be hydrolyzed in the presence of strong acids or bases to yield decanoic acid and ammonia or an amine.

    Oxidation: this compound can be oxidized to produce decanoic acid and other oxidation products.

    Reduction: this compound can be reduced to produce decylamine.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions. The reaction is typically carried out at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst can be used for reduction reactions.

Major Products Formed

    Hydrolysis: Decanoic acid and ammonia or an amine.

    Oxidation: Decanoic acid and other oxidation products.

    Reduction: Decylamine.

Comparison with Similar Compounds

Decanamide belongs to the class of fatty acid amides, which includes other compounds such as:

Compared to these similar compounds, this compound is unique in its specific chain length and its ability to modulate cytokinin signaling pathways in plants. Its specific properties make it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTWLYPCGCUWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022380, DTXSID80867310
Record name Amides, C10-16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2319-29-1, 67700-97-4
Record name Decanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2319-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002319291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amides, C10-16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067700974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57564
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amides, C10-16
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Amides, C10-16
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80867310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Decan-1-amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amides, C10-16
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1468ZF07R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decanamide
Reactant of Route 2
Reactant of Route 2
Decanamide
Reactant of Route 3
Reactant of Route 3
Decanamide
Reactant of Route 4
Decanamide
Reactant of Route 5
Decanamide
Reactant of Route 6
Reactant of Route 6
Decanamide
Customer
Q & A

A: While Decanamide itself doesn't have a well-defined biological target, research has focused on its derivatives, particularly alkamides like N-isobutyl this compound. These compounds influence plant development by modulating root system architecture (RSA) [, , , ]. N-isobutyl this compound, for example, inhibits primary root growth and promotes lateral root formation in Arabidopsis []. This effect appears to be mediated by nitric oxide (NO), acting as a signaling intermediate []. Furthermore, alkamides may interact with cytokinin signaling pathways, impacting meristematic activity and plant development [].

ANone: this compound is a straight-chain fatty amide.

    A: this compound derivatives, particularly N,N-dialkyl amides like N,N-dihexyl this compound (DHDA), have been investigated for their use in nuclear fuel reprocessing []. They exhibit a higher limiting organic concentration for thorium extraction compared to traditional extractants like tri-n-butyl phosphate (TBP), making them potentially advantageous in managing high-level waste solutions [].

    A: Yes, computational chemistry has been instrumental in understanding the interaction of this compound derivatives with biological targets. For instance, product-based transition-state modeling (PBTSM) was employed to study the catalytic mechanism of the metallo-γ-lactonase AiiA, an enzyme inhibited by a cyclobutanone derivative with a this compound moiety []. Docking studies provided insight into the substrate-enzyme interactions and the binding mode of the inhibitor [].

    A: Research on alkamides, particularly those structurally related to this compound, has provided valuable insights into SAR [, , ]. In Arabidopsis, both the length of the acyl chain and the amide moiety significantly impact the biological activity of these compounds []. N-isobutyl this compound, with its specific acyl chain length and amide structure, emerges as a potent regulator of root development []. These findings suggest that even minor structural modifications can profoundly influence the activity and potency of this compound derivatives.

    ANone: Specific SHE regulations for this compound might vary depending on the country and intended application. Given its use in various chemical processes and potential applications in areas like agrochemicals, it is crucial to consult relevant safety data sheets and regulatory guidelines for handling and disposal.

    A: Research identified a recessive N-isobutyl this compound-resistant mutant in Arabidopsis, designated as this compound resistant root (drr1) [, ]. This mutant exhibited continued primary root growth and reduced lateral root formation in response to N-isobutyl this compound, suggesting a role for the DRR1 gene in mediating alkamide responses [, ]. The drr1 mutant also displayed altered sensitivity to bacterial quorum-sensing signals, indicating potential cross-talk between alkamide and N-acyl-l-homoserine lactone signaling pathways in plants [, ].

    ANone: The provided research articles do not delve into drug delivery and targeting strategies using this compound.

    ANone: Research on this compound has not yet identified specific biomarkers or diagnostics.

    ANone: Various analytical methods are employed to characterize and quantify this compound and its derivatives. Common techniques include:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate, identify, and quantify volatile compounds based on their mass-to-charge ratio. This technique is particularly useful for analyzing fatty acid amides like this compound and its derivatives in complex mixtures [, , ].
    • Thin Layer Chromatography (TLC): A simple and rapid technique for separating and analyzing mixtures based on the differential affinity of compounds for a stationary phase and a mobile phase. TLC is often used for preliminary screening and qualitative analysis of this compound derivatives [].
    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed information about the structure and dynamics of molecules. NMR is particularly useful for elucidating the chemical structure of novel this compound derivatives and studying their interactions with other molecules [, ].
    • Fourier Transform Infrared (FTIR) Spectroscopy: This technique identifies and characterizes functional groups present in molecules based on their characteristic infrared absorption patterns. FTIR is often employed to confirm the presence of specific functional groups, such as amide bonds, in this compound derivatives [].

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.